Cas no 2228337-73-1 (3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol)

3-Amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol is a versatile heterocyclic compound featuring both amino and hydroxyl functional groups on a cyclobutane ring, coupled with a 5-methyl-1,2-oxazole substituent. This structure imparts unique reactivity, making it valuable as a building block in medicinal chemistry and organic synthesis. The presence of multiple functional groups allows for selective modifications, enabling the development of targeted molecules for pharmaceutical applications. Its rigid cyclobutane core contributes to conformational constraint, potentially enhancing binding affinity in drug design. The compound's stability and synthetic accessibility further support its utility in research and industrial applications, particularly in the exploration of novel bioactive compounds.
3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol structure
2228337-73-1 structure
商品名:3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol
CAS番号:2228337-73-1
MF:C8H12N2O2
メガワット:168.193081855774
CID:5867395
PubChem ID:165641265

3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol
    • EN300-1832875
    • 2228337-73-1
    • インチ: 1S/C8H12N2O2/c1-5-7(4-10-12-5)8(9)2-6(11)3-8/h4,6,11H,2-3,9H2,1H3
    • InChIKey: OMXHBBUCCLNQCL-UHFFFAOYSA-N
    • ほほえんだ: OC1CC(C2C=NOC=2C)(C1)N

計算された属性

  • せいみつぶんしりょう: 168.089877630g/mol
  • どういたいしつりょう: 168.089877630g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 180
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.6
  • トポロジー分子極性表面積: 72.3Ų

3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1832875-2.5g
3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol
2228337-73-1
2.5g
$3191.0 2023-09-19
Enamine
EN300-1832875-0.05g
3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol
2228337-73-1
0.05g
$1368.0 2023-09-19
Enamine
EN300-1832875-0.1g
3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol
2228337-73-1
0.1g
$1433.0 2023-09-19
Enamine
EN300-1832875-10.0g
3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol
2228337-73-1
10g
$7004.0 2023-06-02
Enamine
EN300-1832875-1g
3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol
2228337-73-1
1g
$1629.0 2023-09-19
Enamine
EN300-1832875-0.25g
3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol
2228337-73-1
0.25g
$1498.0 2023-09-19
Enamine
EN300-1832875-5g
3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol
2228337-73-1
5g
$4722.0 2023-09-19
Enamine
EN300-1832875-10g
3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol
2228337-73-1
10g
$7004.0 2023-09-19
Enamine
EN300-1832875-0.5g
3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol
2228337-73-1
0.5g
$1563.0 2023-09-19
Enamine
EN300-1832875-1.0g
3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol
2228337-73-1
1g
$1629.0 2023-06-02

3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol 関連文献

3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-olに関する追加情報

Research Briefing on 3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol (CAS: 2228337-73-1): Recent Advances and Applications

In recent years, the compound 3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol (CAS: 2228337-73-1) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique cyclobutane core and oxazole moiety, has shown promising potential as a building block in drug discovery and development. The following briefing provides an overview of the latest research findings, synthesis methodologies, and therapeutic applications associated with this compound.

The structural features of 3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol make it an attractive scaffold for the design of novel bioactive molecules. Recent studies have highlighted its role as a key intermediate in the synthesis of small-molecule inhibitors targeting various enzymes and receptors. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the development of selective kinase inhibitors, which exhibit potent activity against cancer-related signaling pathways. The compound's rigid cyclobutane ring and polar functional groups contribute to its favorable binding affinity and pharmacokinetic properties.

One of the most notable advancements in the application of this compound is its incorporation into PROTAC (Proteolysis Targeting Chimeras) molecules. A 2024 study in ACS Chemical Biology reported the successful use of 3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol as a linker in PROTACs designed to degrade oncogenic proteins. The study revealed that the compound's stability and solubility significantly enhanced the efficiency of protein degradation, offering a new avenue for targeted cancer therapy.

In addition to its therapeutic potential, recent synthetic approaches to 3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol have been optimized to improve yield and scalability. A 2023 publication in Organic Process Research & Development detailed a novel catalytic asymmetric synthesis route, which achieved high enantiomeric purity and reduced production costs. This advancement is expected to facilitate broader adoption of the compound in industrial and academic research settings.

Despite these promising developments, challenges remain in the full exploitation of 3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol. Issues such as metabolic stability and in vivo toxicity require further investigation. Ongoing research aims to address these limitations through structural modifications and formulation strategies. Collaborative efforts between academia and industry are crucial to unlocking the full potential of this versatile compound.

In conclusion, 3-amino-3-(5-methyl-1,2-oxazol-4-yl)cyclobutan-1-ol (CAS: 2228337-73-1) represents a valuable asset in the toolkit of medicinal chemists and drug developers. Its unique structural properties and diverse applications underscore its importance in advancing chemical biology and therapeutic innovation. Future research will likely focus on expanding its utility in targeted therapies and exploring novel synthetic routes to further enhance its accessibility and efficacy.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.